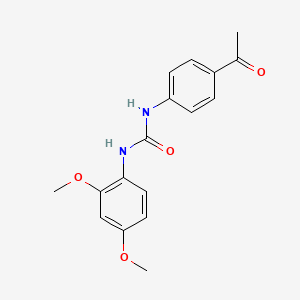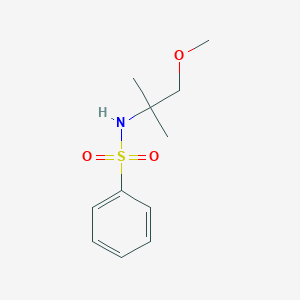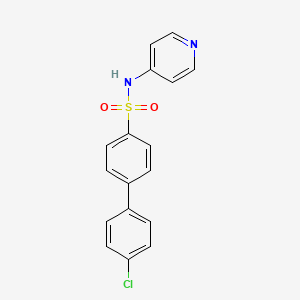
N-(4-acetylphenyl)-N'-(2,4-dimethoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-N'-(2,4-dimethoxyphenyl)urea, also known as ADU, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. ADU belongs to the class of urea-based compounds, and its chemical structure consists of an acetylphenyl and a dimethoxyphenyl group attached to a urea molecule.
作用機序
The mechanism of action of N-(4-acetylphenyl)-N'-(2,4-dimethoxyphenyl)urea is not fully understood, but it is thought to involve the inhibition of key enzymes and proteins involved in various cellular processes. In cancer cells, this compound is thought to inhibit tubulin polymerization, which disrupts the formation of the mitotic spindle and prevents cell division. Inflammation is thought to be mediated through the inhibition of COX-2 activity, which reduces the production of inflammatory prostaglandins. In neurodegenerative diseases, this compound is thought to protect neurons from oxidative stress and reduce inflammation, which are both implicated in the pathogenesis of these diseases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, this compound has been shown to inhibit cell growth, induce apoptosis, and disrupt the formation of the mitotic spindle. In inflammation, this compound has been shown to reduce the production of inflammatory prostaglandins and cytokines. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and reduce inflammation, which are both implicated in the pathogenesis of these diseases.
実験室実験の利点と制限
N-(4-acetylphenyl)-N'-(2,4-dimethoxyphenyl)urea has several advantages for lab experiments, including its synthetic accessibility, high purity, and low toxicity. This compound can be synthesized in large quantities with high purity, which is necessary for in vitro and in vivo studies. This compound has also been shown to have low toxicity in animal models, which is important for the development of potential therapeutic applications. However, this compound has some limitations for lab experiments, including its low solubility in water and the need for optimization of reaction conditions for improved yield.
将来の方向性
For the study of N-(4-acetylphenyl)-N'-(2,4-dimethoxyphenyl)urea include the development of more efficient synthesis methods, the optimization of reaction conditions for improved yield, and the evaluation of its potential therapeutic applications in various fields of research.
合成法
The synthesis of N-(4-acetylphenyl)-N'-(2,4-dimethoxyphenyl)urea involves the reaction of 4-acetylphenyl isocyanate and 2,4-dimethoxyaniline in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to this compound by the addition of water. The yield of this compound can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
科学的研究の応用
N-(4-acetylphenyl)-N'-(2,4-dimethoxyphenyl)urea has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has shown promising results as a potent inhibitor of tubulin polymerization, which is necessary for cancer cell division. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In inflammation research, this compound has been studied for its anti-inflammatory properties, which are thought to be mediated through the inhibition of cyclooxygenase-2 (COX-2) activity. In neurodegenerative disease research, this compound has been shown to protect neurons from oxidative stress and reduce inflammation in animal models of Alzheimer's disease.
特性
IUPAC Name |
1-(4-acetylphenyl)-3-(2,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-11(20)12-4-6-13(7-5-12)18-17(21)19-15-9-8-14(22-2)10-16(15)23-3/h4-10H,1-3H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWDDKQMEILLNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(cyclohexylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5802794.png)
![3-{[(2,4-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B5802795.png)
![7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5802801.png)
![N,N-dimethyl-N'-[2-(3-pyridinyl)-4-quinazolinyl]-1,4-benzenediamine](/img/structure/B5802815.png)

![methyl 3-[(3-bromobenzoyl)amino]-2-methylbenzoate](/img/structure/B5802825.png)
![N-[4-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5802829.png)
methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5802850.png)

![2,4,6-trimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5802859.png)
![1-{4-[(2-chlorophenoxy)methyl]phenyl}ethanone](/img/structure/B5802881.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5802886.png)

![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-2-iodobenzohydrazide](/img/structure/B5802890.png)